molecular formula C12H12O4 B098328 7,8-dihydroxy-4-propyl-2H-chromen-2-one CAS No. 19040-67-6

7,8-dihydroxy-4-propyl-2H-chromen-2-one

Cat. No.: B098328
CAS No.: 19040-67-6
M. Wt: 220.22 g/mol
InChI Key: PHPUSFBIYOLWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroxy-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. It is characterized by the presence of two hydroxyl groups at positions 7 and 8, and a propyl group at position 4 on the chromen-2-one skeleton. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-4-propyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dihydroxy-4-propylcoumarin with suitable reagents in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the temperature is maintained at around 50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often considered to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8-Dihydroxy-4-propyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 7 and 8 are crucial for its biological activity, as they can form hydrogen bonds with target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroxy-4-propyl-2H-chromen-2-one is unique due to the specific positioning of its hydroxyl and propyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets compared to its analogs, leading to potentially different biological activities and applications .

Properties

IUPAC Name

7,8-dihydroxy-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-3-7-6-10(14)16-12-8(7)4-5-9(13)11(12)15/h4-6,13,15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUSFBIYOLWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466158
Record name 7,8-Dihydroxy-4-propylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19040-67-6
Record name 7,8-Dihydroxy-4-propylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dihydroxy-4-propyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7,8-dihydroxy-4-propyl-2H-chromen-2-one
Reactant of Route 3
7,8-dihydroxy-4-propyl-2H-chromen-2-one
Reactant of Route 4
7,8-dihydroxy-4-propyl-2H-chromen-2-one
Reactant of Route 5
7,8-dihydroxy-4-propyl-2H-chromen-2-one
Reactant of Route 6
7,8-dihydroxy-4-propyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.